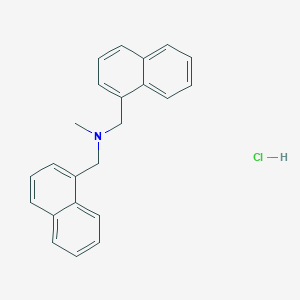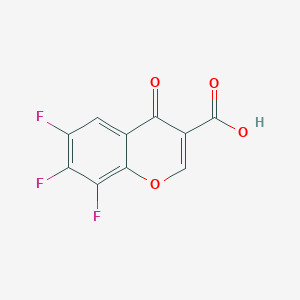![molecular formula C14H7F4N B14089619 6-Fluoro-4'-(trifluoromethyl)-[1,1'-biphenyl]-2-carbonitrile](/img/structure/B14089619.png)
6-Fluoro-4'-(trifluoromethyl)-[1,1'-biphenyl]-2-carbonitrile
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
6-Fluoro-4’-(trifluoromethyl)-[1,1’-biphenyl]-2-carbonitrile is an organic compound that features a biphenyl core substituted with a fluoro group at the 6-position and a trifluoromethyl group at the 4’-position
准备方法
Synthetic Routes and Reaction Conditions
One common method is the trifluoromethylation of a biphenyl derivative using reagents such as trifluoromethyltrimethylsilane (TMSCF3) in the presence of a catalyst . Another approach involves the use of trifluoromethyl iodide (CF3I) in a coupling reaction with a suitable biphenyl precursor .
Industrial Production Methods
Industrial production of this compound may involve large-scale trifluoromethylation reactions using optimized conditions to ensure high yield and purity. The use of continuous flow reactors and advanced catalytic systems can enhance the efficiency and scalability of the synthesis process .
化学反应分析
Types of Reactions
6-Fluoro-4’-(trifluoromethyl)-[1,1’-biphenyl]-2-carbonitrile can undergo various chemical reactions, including:
Substitution Reactions: The fluoro and trifluoromethyl groups can participate in nucleophilic substitution reactions.
Oxidation and Reduction: The compound can be oxidized or reduced under specific conditions to form different derivatives.
Coupling Reactions: It can be involved in coupling reactions to form more complex biphenyl structures.
Common Reagents and Conditions
Common reagents used in these reactions include:
Trifluoromethyltrimethylsilane (TMSCF3): Used for trifluoromethylation reactions.
Trifluoromethyl iodide (CF3I): Used in coupling reactions.
Catalysts: Such as palladium or copper catalysts to facilitate coupling reactions.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, trifluoromethylation can yield trifluoromethylated biphenyl derivatives, while oxidation or reduction can lead to various oxidized or reduced forms of the compound .
科学研究应用
6-Fluoro-4’-(trifluoromethyl)-[1,1’-biphenyl]-2-carbonitrile has several scientific research applications:
Pharmaceuticals: It can be used as a building block for the synthesis of pharmaceutical compounds with potential therapeutic effects.
Agrochemicals: The compound can be utilized in the development of agrochemicals, such as herbicides and insecticides.
Materials Science: It can be incorporated into materials with unique properties, such as enhanced stability and hydrophobicity.
作用机制
The mechanism of action of 6-Fluoro-4’-(trifluoromethyl)-[1,1’-biphenyl]-2-carbonitrile involves its interaction with specific molecular targets and pathways. The fluoro and trifluoromethyl groups can influence the compound’s binding affinity and selectivity towards target proteins or enzymes. These interactions can modulate biological pathways, leading to desired therapeutic or pesticidal effects .
相似化合物的比较
Similar Compounds
4-(Trifluoromethyl)-1,1’-biphenyl: Similar structure but lacks the fluoro group at the 6-position.
2-Fluoro-4-(trifluoromethyl)benzonitrile: Similar functional groups but different core structure.
Uniqueness
6-Fluoro-4’-(trifluoromethyl)-[1,1’-biphenyl]-2-carbonitrile is unique due to the combination of fluoro and trifluoromethyl groups on the biphenyl scaffold. This combination imparts distinct chemical properties, such as increased stability and hydrophobicity, making it valuable for various applications .
属性
分子式 |
C14H7F4N |
|---|---|
分子量 |
265.20 g/mol |
IUPAC 名称 |
3-fluoro-2-[4-(trifluoromethyl)phenyl]benzonitrile |
InChI |
InChI=1S/C14H7F4N/c15-12-3-1-2-10(8-19)13(12)9-4-6-11(7-5-9)14(16,17)18/h1-7H |
InChI 键 |
IYBGONYPHFNXSQ-UHFFFAOYSA-N |
规范 SMILES |
C1=CC(=C(C(=C1)F)C2=CC=C(C=C2)C(F)(F)F)C#N |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。



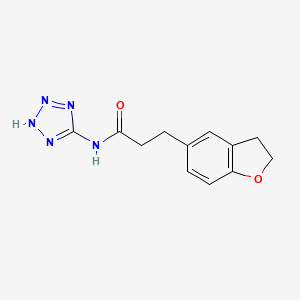
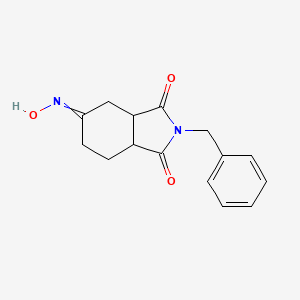
![2-[6-(Propan-2-yl)-1,3-benzothiazol-2-yl]-1-(pyridin-2-yl)-1,2-dihydrochromeno[2,3-c]pyrrole-3,9-dione](/img/structure/B14089564.png)
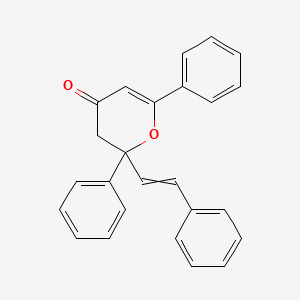


![Methyl 4-hydroxy-3-[3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxybenzoate](/img/structure/B14089582.png)
![[3-(Dimethylamino)-2-methylprop-2-enylidene]-dimethylazanium;hexafluorophosphate](/img/structure/B14089584.png)
![1-Bromo-5-[2,6-difluoro-4-(trifluoromethyl)phenoxy]-2-fluoro-4-methylbenzene](/img/structure/B14089596.png)
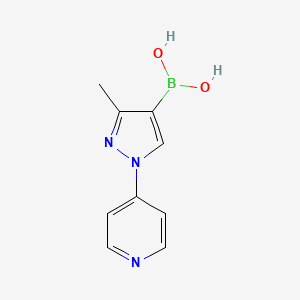
![2-[5-(4-chlorophenyl)-3-methyl-1H-pyrazol-4-yl]-N-[2-(4-hydroxyphenyl)ethyl]acetamide](/img/structure/B14089606.png)
